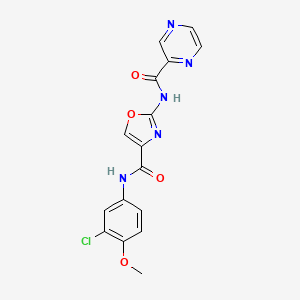
Ethyl 5-bromo-4-fluoro-2-iodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of halogenated aromatic compounds is a topic of interest due to their applications in various fields, including medicinal chemistry and materials science. For instance, the synthesis of 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, a precursor for PET radioligand [18F]SP203, involves a Sonogashira coupling, which could be relevant for the synthesis of ethyl 5-bromo-4-fluoro-2-iodobenzoate as well .
Molecular Structure Analysis
The molecular structure and stability of halogenated compounds can be influenced by various intermolecular interactions. For example, the crystal structure of 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole is stabilized by halogen-halogen contacts, specifically a Br⋯F interaction, which is also likely to be significant in the molecular structure of ethyl 5-bromo-4-fluoro-2-iodobenzoate .
Chemical Reactions Analysis
The reactivity of halogenated benzoates can be influenced by the presence of substituents on the aromatic ring. The cyclization of ethyl 2-hydroxymethylbenzoate to phthalide, which is catalyzed by general bases, suggests that the ethyl 5-bromo-4-fluoro-2-iodobenzoate may also undergo similar intramolecular reactions, depending on the substituents and reaction conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated aromatic compounds are crucial for their application in detection and analysis. For example, the bifunctional fluorescent quenching detection of 2,4,6-trinitrophenol (TNP) and acetate ions using a dibenzoic acid derivative indicates that halogenated aromatic compounds can serve as effective sensors due to their fluorescence properties . Similarly, the use of a bromobenzoyl derivative as a fluorogenic reagent for the analysis of amino acids and catecholamines demonstrates the utility of such compounds in analytical chemistry .
Wissenschaftliche Forschungsanwendungen
Synthesis and Compound Development
Ethyl 5-bromo-4-fluoro-2-iodobenzoate is used as a key intermediate or reactant in the synthesis of various compounds. For instance, it's involved in the synthesis of 2-Fluoro-4-bromobiphenyl, a molecule used in the manufacture of flurbiprofen. However, the synthesis process has its complexities, especially regarding the use of certain reagents and the generation of by-products (Qiu et al., 2009). Similarly, it plays a role in the synthesis of isoxazolone derivatives, which have significant biological and medicinal properties and act as intermediates for the synthesis of numerous heterocycles (Laroum et al., 2019).
Environmental Impact and Behavior
Studies have explored the environmental fate and behavior of compounds related to Ethyl 5-bromo-4-fluoro-2-iodobenzoate. For instance, parabens, which are structurally similar as they are also esters of para-hydroxybenzoic acid, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. This includes their biodegradation, presence in surface water and sediments, and reactions to form chlorinated by-products (Haman et al., 2015).
Flame Retardants and Health Assessment
The compound's brominated component is relevant in studies of novel brominated flame retardants (NBFRs) and their occurrence in indoor air, dust, consumer goods, and food. This research aims to understand the occurrence, environmental fate, and toxicity of these compounds due to their increasing application (Zuiderveen et al., 2020). Additionally, the health effects of polybrominated dibenzo-p-dioxins (PBDDs) and dibenzofurans (PBDFs), which occur as contaminants in brominated flame retardants, are similar to those of their chlorinated analogs, highlighting the importance of understanding the biological impact of these compounds (Mennear & Lee, 1994).
Analytical and Detection Methods
Ethyl 5-bromo-4-fluoro-2-iodobenzoate's related compounds have been a subject of study in the development of analytical methods for determining antioxidant activity. Understanding these methods is crucial in fields ranging from food engineering to medicine and pharmacy (Munteanu & Apetrei, 2021).
Safety and Hazards
This compound should be handled with care. Some general safety measures include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking or smoking when using this product . It should be stored away from heat/sparks/open flames/hot surfaces . More specific safety and hazard information is not provided in the search results.
Eigenschaften
IUPAC Name |
ethyl 5-bromo-4-fluoro-2-iodobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrFIO2/c1-2-14-9(13)5-3-6(10)7(11)4-8(5)12/h3-4H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEZKQXIWHPMCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1I)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrFIO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2525671.png)
![3'-(3-Fluoro-4-methylphenyl)-1-[(3-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1lambda6,3]thiazolidine]-1',1',2,4'-tetrone](/img/structure/B2525673.png)
![N-[1-(3-Cyanophenyl)cyclopropyl]oxirane-2-carboxamide](/img/structure/B2525674.png)
![Ethyl 6-acetyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2525676.png)

![N-benzyl-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-ethylacetamide](/img/structure/B2525680.png)




![N-Methyl-N-((3R,4R)-4-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2525691.png)


![6-{1-[(5-formyl-2-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-phenylhexanamide](/img/structure/B2525694.png)